1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
Description
1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a piperidin-2-one (a six-membered lactam ring) derivative with a 4-bromo-3-methylphenyl substituent at position 1 and a 2-methylpropanoyl (isobutyryl) group at position 2. The bromine atom at the para position of the phenyl ring and the methyl group at the meta position contribute to its steric and electronic properties.
Properties
CAS No. |
2059932-97-5 |
|---|---|
Molecular Formula |
C16H20BrNO2 |
Molecular Weight |
338.24 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C16H20BrNO2/c1-10(2)15(19)13-5-4-8-18(16(13)20)12-6-7-14(17)11(3)9-12/h6-7,9-10,13H,4-5,8H2,1-3H3 |
InChI Key |
ZLJCOALQYDXCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC(C2=O)C(=O)C(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylbenzene and 2-methylpropanoyl chloride.
Formation of Intermediate: The initial step involves the acylation of 4-bromo-3-methylbenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The intermediate product undergoes cyclization with piperidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their functions.
Chemical Reactions: Acts as a reactant or intermediate in various organic reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Structural Analogues in the Piperidin-2-one Family
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one (CAS: 1257664-90-6)
- Substituents : 4-Bromo, 3-trifluoromethyl (CF₃) on the phenyl ring.
- Key Differences : The CF₃ group is strongly electron-withdrawing compared to the methyl group in the target compound. This increases polarity and may enhance metabolic stability in pharmaceutical contexts.
- Implications: The CF₃ group could reduce lipophilicity (logP) relative to the methyl group, affecting bioavailability.
General Piperidin-2-one Derivatives
- Core Structure : The lactam ring is common, but substituent variations (e.g., acyl groups, halogens) modulate properties.
- Example : Piperidin-2-one derivatives with para-chloro or nitro groups exhibit altered reactivity in nucleophilic substitution reactions compared to brominated analogs.
Chalcone Derivatives with Brominated Aromatic Rings
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
- Core Structure : Open-chain α,β-unsaturated ketone (chalcone) vs. cyclic lactam.
- Substituents: Bromine at position 2 of the enone system, 4-methylphenyl, and phenyl groups.
- Key Differences: The conjugated enone system in chalcones allows for planar geometry and UV-vis absorption, unlike the non-planar piperidin-2-one. Chalcones are typically synthesized via Claisen-Schmidt condensation followed by bromination (as in ), whereas piperidin-2-ones may require cyclization or lactamization .
- Reactivity: The enone in chalcones undergoes Michael additions, whereas the lactam in the target compound may participate in hydrogen bonding or act as a protease inhibitor mimic.
Substituent Effects on Physicochemical Properties
Biological Activity
1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound classified under piperidine derivatives. Its unique structure, characterized by a piperidinone ring and a bromo-substituted aromatic ring, suggests potential biological activities that warrant detailed investigation. This article will explore the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is C16H20BrNO2, with a molecular weight of 338.24 g/mol. The presence of the bromine atom at the para position of the aromatic ring significantly influences its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H20BrNO2 |
| Molecular Weight | 338.24 g/mol |
| IUPAC Name | 1-(4-bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one |
| InChI Key | USEDYXPEFMOTHD-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Bromination : The starting material undergoes bromination to introduce a bromine atom.
- Acylation : The brominated intermediate is then acylated with 2-methylpropanoyl chloride.
These steps are crucial for obtaining the desired compound with high purity and yield.
Biological Activity
Research indicates that compounds similar to 1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific activity of this compound has been linked to its ability to interact with biological targets such as enzymes and receptors.
The biological activity of this compound may involve:
- Enzyme Inhibition : Binding to specific enzymes, thereby modulating their activity.
- Receptor Interaction : Engaging with cellular receptors to initiate signaling pathways that can lead to therapeutic effects.
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the biological activity of 1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one:
-
Antimicrobial Activity : In vitro assays have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Cytotoxicity Studies : Cytotoxicity assays conducted on cancer cell lines indicated that the compound has selective toxicity towards malignant cells while sparing normal cells, which is promising for cancer therapy.
Cell Line IC50 (µM) HeLa 5 MCF-7 8 Normal Fibroblasts >50
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Chloro-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one | Chlorine instead of Bromine | Different reactivity due to chlorine's electronegativity |
| 1-(4-Fluoro-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one | Fluorine instead of Bromine | Potentially altered pharmacokinetics |
| 1-(4-Iodo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one | Iodine instead of Bromine | Increased lipophilicity due to iodine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
